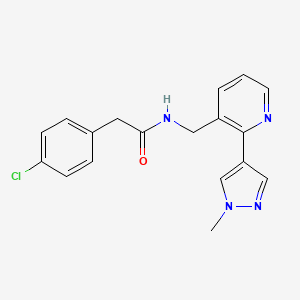
Acetylacetonatobis(2-phenylpyridine)iridium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetylacetonatobis(2-phenylpyridine)iridium is a coordination compound with the molecular formula C27H24IrN2O4. It is known for its application in organic light-emitting diodes (OLEDs) due to its high quantum yields and efficient phosphorescence. The compound consists of an iridium center coordinated to two 2-phenylpyridine ligands and one acetylacetonate ligand .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetylacetonatobis(2-phenylpyridine)iridium typically involves the reaction of iridium trichloride hydrate with 2-phenylpyridine in the presence of a base, followed by the addition of acetylacetone. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Acetylacetonatobis(2-phenylpyridine)iridium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(IV) complexes, while substitution reactions can produce a variety of iridium complexes with different ligands .
Aplicaciones Científicas De Investigación
Acetylacetonatobis(2-phenylpyridine)iridium has a wide range of scientific research applications:
Chemistry: It is extensively studied for its photophysical properties and used as a phosphorescent dopant in OLEDs.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the production of high-efficiency OLED displays and lighting.
Mecanismo De Acción
The mechanism by which Acetylacetonatobis(2-phenylpyridine)iridium exerts its effects is primarily through its phosphorescent properties. The iridium center facilitates intersystem crossing, leading to efficient phosphorescence. The compound’s molecular targets include various organic molecules in OLEDs, where it acts as a dopant to enhance light emission .
Comparación Con Compuestos Similares
Similar Compounds
Tris(2-phenylpyridine)iridium: Another widely studied OLED material with high quantum yields.
Bis(2-phenylpyridine)(acetylacetonato)iridium: Similar in structure but with different photophysical properties.
Uniqueness
Acetylacetonatobis(2-phenylpyridine)iridium is unique due to its balanced hole and electron injection properties, leading to high external quantum efficiencies in OLEDs. Its molecular alignment also contributes to its superior performance compared to similar compounds .
Propiedades
Número CAS |
337526-85-9 |
|---|---|
Fórmula molecular |
C27H24IrN2O2-2 |
Peso molecular |
600.7 g/mol |
Nombre IUPAC |
(Z)-4-hydroxypent-3-en-2-one;iridium;2-phenylpyridine |
InChI |
InChI=1S/2C11H8N.C5H8O2.Ir/c2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-4(6)3-5(2)7;/h2*1-6,8-9H;3,6H,1-2H3;/q2*-1;;/b;;4-3-; |
Clave InChI |
IWZZBBJTIUYDPZ-DVACKJPTSA-N |
SMILES |
CC(=O)CC(=O)C(=O)O.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.[Ir] |
SMILES isomérico |
C/C(=C/C(=O)C)/O.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Ir] |
SMILES canónico |
CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Ir] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2636770.png)
![7-{[4-(3-methoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B2636771.png)



![2-(isopropylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2636777.png)





![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2636788.png)

![ethyl 3-(8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2636792.png)
